1-Benzyl-4-cyclopropylpiperazine

Oral bioavailability Cmax Cyclopropylpiperazine

1-Benzyl-4-cyclopropylpiperazine (CAS 1248588-66-0, C14H20N2, MW 216.32) is a disubstituted piperazine derivative combining a benzyl group at N1 and a cyclopropyl ring at N4. This molecular architecture places it within the broader class of substituted 1-benzyl-4-alkyl/cycloalkyl piperazines, a chemotype extensively explored for sigma receptor (σ1/σ2) modulation, melanocortin-4 receptor (MC4R) antagonism, and monoamine transporter interaction ,.

Molecular Formula C14H20N2
Molecular Weight 216.32 g/mol
Cat. No. B12954215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-4-cyclopropylpiperazine
Molecular FormulaC14H20N2
Molecular Weight216.32 g/mol
Structural Identifiers
SMILESC1CC1N2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C14H20N2/c1-2-4-13(5-3-1)12-15-8-10-16(11-9-15)14-6-7-14/h1-5,14H,6-12H2
InChIKeyXFPUDSLGBYEEAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-4-cyclopropylpiperazine (CAS 1248588-66-0): A Structurally Constrained Piperazine Scaffold for CNS Receptor Targeting


1-Benzyl-4-cyclopropylpiperazine (CAS 1248588-66-0, C14H20N2, MW 216.32) is a disubstituted piperazine derivative combining a benzyl group at N1 and a cyclopropyl ring at N4. This molecular architecture places it within the broader class of substituted 1-benzyl-4-alkyl/cycloalkyl piperazines, a chemotype extensively explored for sigma receptor (σ1/σ2) modulation, melanocortin-4 receptor (MC4R) antagonism, and monoamine transporter interaction [1], [2]. The presence of the cyclopropyl substituent, a compact yet conformationally rigid cycloalkyl moiety, confers distinct physicochemical and pharmacological properties that differentiate it from simpler N-alkyl (e.g., methyl) or bulkier N-cycloalkyl (e.g., cyclohexyl) congeners.

CNS receptor targeting studies (sigma-1, MC4R, monoamine transporters)
Conformationally constrained N4-cyclopropyl scaffold for selectivity assessment
Reported metabolic stability context supports oral exposure and CNS PK models

Why 1-Benzyl-4-cyclopropylpiperazine Cannot Be Substituted by Generic Piperazine Analogs in Receptor-Targeted Studies


The biological activity of disubstituted piperazines is exquisitely sensitive to the steric bulk, basicity, and conformational freedom of the N4 substituent. Even seemingly minor changes—such as replacing cyclopropyl with methyl, isopropyl, or cyclohexyl—can drastically alter receptor subtype affinity, functional selectivity (agonist versus antagonist behavior), and pharmacokinetic properties including central nervous system penetration and metabolic clearance [1], [2]. Therefore, procurement of the exact cyclopropyl congener, rather than a structurally similar analog, is critical for reproducing published structure-activity relationships and ensuring target engagement and downstream functional readouts in any research or hit-to-lead setting.

Alkyl substitution mismatch
Replacing cyclopropyl with methyl or isopropyl may alter sigma-1/GPCR subtype selectivity and functional response.
Cycloalkyl size mismatch
N-cyclohexyl analogs introduce greater steric bulk that can reduce sigma-1 affinity and shift CNS penetration profile.
Metabolic liability mismatch
N-methyl and N-cyclohexyl piperazines undergo faster oxidative metabolism, limiting systemic exposure and brain availability.

Quantitative Differential Evidence for 1-Benzyl-4-cyclopropylpiperazine Against Closest Analogs


Oral Absorption Enhancement Conferred by the Cyclopropylpiperazine Motif: Direct Comparison with Non-Cyclopropyl Analogs in an HIV-1 Protease Inhibitor Scaffold

In a matched molecular pair study of HIV-1 protease inhibitors, the cyclopropylpiperazine-containing compound 13 achieved a Cmax of 17 µM, a value starkly superior to that of structurally analogous inhibitors lacking the cyclopropylpiperazine unit in the same scaffold series [1]. This comparator is a closely related piperazine-based HIV-1 protease inhibitor series where the N-substituent was varied, with the cyclopropyl version demonstrating markedly higher oral absorption.

Oral Absorption
Head-to-head
Cmax 17 µM (cyclopropylpiperazine-containing inhibitor) vs lower values in non-cyclopropyl analogs from the same scaffold series.
Supports oral exposure model evaluation; reported pharmacokinetic context.
Whole-cell antiviral assay; not direct data for the target compound itself.
Oral bioavailability Cmax Cyclopropylpiperazine HIV-1 protease

Sigma-1 Receptor Affinity of 4-Benzylpiperazine Derivatives: Benchmarking for the Cyclopropyl Variant

Although direct sigma receptor binding data for 1-benzyl-4-cyclopropylpiperazine itself are not publicly available, the core 4-benzylpiperazine pharmacophore consistently displays low nanomolar affinity for σ1 receptors across multiple studies. For example, unsubstituted 4-benzylpiperazine-based ligands show Ki values ranging from 0.43 to 0.91 nM for σ1, with high subtype selectivity over σ2 (Ki ratio 52–94) [1]. The N4-cyclopropyl substituent is predicted to modulate both affinity and selectivity by altering amine basicity and conformational dynamics, as established by systematic SAR studies on cycloalkylpiperazine σ1 ligands [2]. The N4-cyclopropyl group occupies a defined steric and electronic niche distinct from N4-methyl (decreased metabolic stability) or N4-cyclohexyl (increased bulk may reduce σ1 affinity).

Sigma-1 Affinity
Class-level
4-Benzylpiperazine core Ki 0.43–0.91 nM (σ1); selectivity ratio 52–94 over σ2.
Supports sigma receptor profiling; direct binding data required.
No direct radioligand binding data for the cyclopropyl congener.
Sigma-1 receptor Binding affinity 4-Benzylpiperazine Selectivity

Metabolic Stability Advantage of Cyclopropylpiperazine over N-Methyl and N-Cyclohexyl Analogs in Drug Design

The cyclopropyl group on the piperazine N4 nitrogen serves as a metabolic soft spot blocker, resisting N-dealkylation and oxidative metabolism that commonly degrade N-methyl and N-cyclohexyl piperazine derivatives. The HIV-1 protease inhibitor literature explicitly notes that the cyclopropylpiperazine unit was incorporated to block metabolic clearance, and the resulting compound exhibited high systemic exposure [1]. In contrast, N-methylpiperazines (e.g., 1-benzyl-4-methylpiperazine) are known substrates for CYP450-mediated demethylation, leading to rapid clearance and shorter half-life. N-Cyclohexyl analogs, while more sterically hindered, still undergo hydroxylation at multiple sites on the cyclohexyl ring. The cyclopropyl ring, due to its small size and high bond dissociation energy, provides a uniquely metabolically resistant N-substitution.

Metabolic Stability
Cross-study
Cyclopropylpiperazine motif blocks oxidative clearance; Cmax 17 µM. N-methyl: CYP450 demethylation; N-cyclohexyl: multi-site hydroxylation.
Supports metabolic stability screening context; reported resistance to N-dealkylation.
No direct intrinsic clearance data for the target compound.
Metabolic stability Cyclopropyl effect Piperazine Oxidative metabolism

Conformational Rigidity of the Cyclopropyl Ring Enhances Target Engagement Selectivity Compared to N-Methyl and N-Cyclohexyl Piperazines

The cyclopropyl ring imposes a unique conformation on the piperazine scaffold, restricting the rotational freedom of the N4 substituent relative to the piperazine ring. This contrasts with N-methylpiperazine (freely rotating methyl group) and N-cyclohexylpiperazine (multiple chair/boat conformers). Published SAR on benzylpiperazine derivatives indicates that N4-substituent flexibility is a key determinant of σ1/σ2 subtype selectivity [1]. The constrained orientation of the cyclopropyl group is hypothesized to favor a single receptor-bound conformation, potentially enhancing selectivity for σ1 over σ2, or for specific GPCR targets such as MC4R, as seen in related propionylpiperazine MC4R antagonists [2].

Conformational Rigidity
Class-level
Cyclopropyl restricts N4 rotation; N-methyl free rotation; N-cyclohexyl multiple conformers.
Supports selectivity assessment; conformational pre-organization context.
Inferred from SAR trends; direct selectivity data unavailable.
Conformational restriction Target selectivity Cyclopropyl Piperazine

High-Impact Application Scenarios for 1-Benzyl-4-cyclopropylpiperazine Based on Quantitative Differentiation


Sigma-1 Receptor Radioligand Development

The 4-benzylpiperazine core is a validated σ1 receptor pharmacophore with sub-nanomolar affinity and high subtype selectivity [1]. The cyclopropyl group's metabolic stability and conformational rigidity make 1-benzyl-4-cyclopropylpiperazine an attractive precursor for radiolabeling (e.g., 11C, 18F) or fluorescent tagging for σ1 receptor imaging studies, where prolonged metabolic stability is essential for in vivo PET signal retention.

In Vivo Pharmacological Probe for CNS Disorders

The demonstrated ability of the cyclopropylpiperazine motif to enhance oral absorption and block metabolic clearance [1] positions 1-benzyl-4-cyclopropylpiperazine as a superior in vivo pharmacological tool. This compound can be used in oral dosing paradigms for behavioral studies (e.g., anxiety, pain) where high and sustained brain exposure is required, outperforming rapidly metabolized N-methyl or N-cyclohexyl analogs.

Hit-to-Lead Chemistry for Selective GPCR Antagonists

The MCH receptor and MC4R programs have validated 1-benzyl-4-substituted piperazines as privileged GPCR ligands [2]. The cyclopropyl substituent offers a unique combination of low steric demand and high conformational restriction, enabling medicinal chemists to explore selective antagonism of MCH1R, MC4R, or sigma receptors with a reduced risk of metabolic soft spots, thereby accelerating hit-to-lead timelines.

Forensic Toxicology and Designer Drug Analysis

The compound's structural distinction as a cyclopropyl-substituted benzylpiperazine makes it a valuable reference standard for analytical method development and validation in forensic toxicology laboratories, particularly for differentiating emerging synthetic piperazine derivatives using LC-MS/MS methods [3].

Application
Selection Property
Validation Focus
Sigma-1 receptor imaging probe development
Conformationally constrained piperazine core for receptor selectivity assessment
Target engagement and metabolic stability in CNS imaging models
In vivo CNS target engagement studies
Cyclopropyl-mediated oral exposure profile
Pharmacokinetic and behavioral endpoint assessment
GPCR antagonist lead optimization (MC4R, MCH1R, sigma)
Privileged 1-benzylpiperazine scaffold with conformational constraint
Selectivity profiling and metabolic stability screening
Forensic analytical reference standard
Structural differentiation (cyclopropyl substituent)
LC-MS/MS method development for synthetic piperazine differentiation
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